1-Azido-2-ethoxyethane

Physical Organic Chemistry Thermodynamics Process Chemistry

1-Azido-2-ethoxyethane (CAS 62634-47-3) is a monofunctional alkyl azide with the molecular formula C₄H₉N₃O and a molecular weight of 115.13 g·mol⁻¹. The compound features a terminal azide (–N₃) group linked via an ethylene spacer to an ethoxy (–OCH₂CH₃) capping group, yielding computed descriptors that include zero hydrogen‑bond donors, three hydrogen‑bond acceptors, four rotatable bonds, an XLogP3‑AA of 1.4, and a topological polar surface area of 23.6 Ų.

Molecular Formula C4H9N3O
Molecular Weight 115.13 g/mol
CAS No. 62634-47-3
Cat. No. B1658920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-2-ethoxyethane
CAS62634-47-3
Molecular FormulaC4H9N3O
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCCOCCN=[N+]=[N-]
InChIInChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3
InChIKeyUFQQYZYHTUVNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-2-ethoxyethane (CAS 62634-47-3): Structural Identity, Vendor Specifications, and Physicochemical Profile for Chemical Procurement


1-Azido-2-ethoxyethane (CAS 62634-47-3) is a monofunctional alkyl azide with the molecular formula C₄H₉N₃O and a molecular weight of 115.13 g·mol⁻¹ [1]. The compound features a terminal azide (–N₃) group linked via an ethylene spacer to an ethoxy (–OCH₂CH₃) capping group, yielding computed descriptors that include zero hydrogen‑bond donors, three hydrogen‑bond acceptors, four rotatable bonds, an XLogP3‑AA of 1.4, and a topological polar surface area of 23.6 Ų [1]. Commercial lots are typically supplied as a colorless liquid with a minimum purity specification of 95% (GC) and are recommended for long‑term storage in a cool, dry environment .

Why Generic Alkyl Azides Cannot Automatically Replace 1‑Azido‑2‑ethoxyethane in Reaction Design


Although all terminal alkyl azides undergo copper‑catalyzed azide–alkyne cycloaddition (CuAAC), 1‑azido‑2‑ethoxyethane occupies a distinct property window that makes it non‑interchangeable with closely related compounds. Its low molecular weight (115.13 g·mol⁻¹) and zero hydrogen‑bond donor count differentiate it sharply from hydroxyl‑terminated analogs such as 2‑azidoethanol [1], while its compact ethoxy cap contrasts with the extended ethylene glycol chains of PEG‑based azides (e.g., 1‑azido‑2‑(2‑ethoxyethoxy)ethane, MW 159.19 g·mol⁻¹) . These structural differences manifest as measurable variations in vapor pressure, enthalpy of vaporization, and computed partition coefficients, directly affecting recovery after solvent evaporation, partitioning in biphasic systems, and compatibility with water‑sensitive reaction conditions [2].

Quantitative Differentiation Evidence: 1‑Azido‑2‑ethoxyethane Versus Closest Structural Comparators


Vapor‑Liquid Equilibrium: Measured Vapor Pressures and Enthalpies of Vaporization Versus 2‑Azidoethanol

The target compound (designated (azidoethoxy)ethane) and 2‑azidoethanol were both included in a systematic transpiration‑method study of azide vapor pressures [1]. The target compound exhibits a higher vapor pressure and a lower molar enthalpy of vaporization (ΔₗᵍHₘ) relative to 2‑azidoethanol, a difference attributable to the absence of intermolecular hydrogen‑bonding in the ethoxy‑capped molecule versus the hydroxyl‑terminated comparator. The study further validated internal consistency by comparing vaporization enthalpies of similarly structured azides [1].

Physical Organic Chemistry Thermodynamics Process Chemistry

Hydrogen‑Bond Donor Count: Zero Versus Hydroxyl‑Terminated Analogs

1‑Azido‑2‑ethoxyethane contains zero hydrogen‑bond donor (HBD) atoms, whereas 2‑azidoethanol (MW 87.08, C₂H₅N₃O) possesses one hydroxyl HBD [1][2]. In the context of CuAAC‑based bioconjugation, hydroxyl groups can compete for copper coordination or participate in undesired side reactions with activated esters and isocyanates. The absence of an HBD in the target compound eliminates this source of chemical interference, providing cleaner reaction profiles when using electrophilic coupling partners [3].

Medicinal Chemistry Bioconjugation Click Chemistry

Computed Lipophilicity (XLogP3‑AA) and Topological Polar Surface Area: Differentiating from PEG‑Based Azides

The target compound has a computed XLogP3‑AA of 1.4 and a topological polar surface area (TPSA) of 23.6 Ų [1]. In comparison, 1‑azido‑2‑(2‑ethoxyethoxy)ethane (CAS 215181‑67‑2, MW 159.19) incorporates an additional ethylene glycol unit, which raises TPSA into the 30–40 Ų range and lowers logP. The lower logP and smaller TPSA of the target compound predict greater membrane permeability and reduced aqueous solubility relative to PEG‑extended analogs—a property profile that aligns with requirements for cell‑permeable probe design .

Drug Design Permeability ADME

Volatility and Ease of Removal: Practical Differentiation in Multi‑Step Synthesis

The transpiration‑method study by Verevkin et al. (2011) established that (azidoethoxy)ethane possesses a higher vapor pressure than 2‑azidoethanol and significantly higher volatility than higher‑molecular‑weight PEG‑azides such as 1‑azido‑2‑(2‑ethoxyethoxy)ethane (MW 159.19) and 1‑azido‑2‑(2‑(2‑ethoxyethoxy)ethoxy)ethane (MW 203.24) [1]. This volatility advantage is directly relevant to synthetic workflows where excess azide reagent must be removed by evaporation prior to subsequent steps.

Synthetic Methodology Process Development Workup Efficiency

High‑Value Application Scenarios for 1‑Azido‑2‑ethoxyethane Based on Verified Differentiation


Copper‑Catalyzed Azide–Alkyne Cycloaddition (CuAAC) in Anhydrous Organic Media

The compound's zero hydrogen‑bond donor count and moderate lipophilicity (XLogP3‑AA = 1.4) make it an ideal azide partner for CuAAC reactions performed in aprotic organic solvents such as THF, DMF, or dichloromethane, where hydroxyl‑containing azides may exhibit reduced solubility, copper chelation artifacts, or side reactions with moisture‑sensitive substrates [1].

Synthesis of Membrane‑Permeable Click Probes for Intracellular Imaging

With a TPSA of only 23.6 Ų and a computed logP of 1.4, this azide is structurally pre‑disposed for passive membrane permeability. It is therefore preferred over longer PEG‑based azides when designing cell‑permeable fluorescent or affinity probes intended for intracellular target engagement [1].

Multi‑Step Synthesis Requiring Clean Azide Evaporation

The higher vapor pressure of 1‑azido‑2‑ethoxyethane relative to both hydroxyl‑terminated and PEG‑extended azides enables straightforward removal of excess reagent by rotary evaporation or gentle warming, reducing the need for aqueous workup or column chromatography and minimizing azide contamination in subsequent reaction steps [1].

PROTAC Linker and Heterobifunctional Building Block Design

The compact C₄ backbone (four rotatable bonds) provides a short, rigid‑enough linkage that minimizes conformational flexibility while preserving the necessary spacing for ternary complex formation in PROTAC molecules, contrasting with the longer, more flexible PEG‑based azides that may introduce unwanted entropic penalties [1].

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